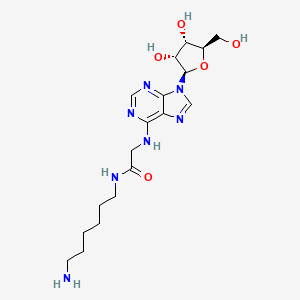![molecular formula C5H2ClIN4 B12943471 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidative cyclization of pyrimidinylhydrazones followed by a Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms.
科学的研究の応用
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-neuroinflammatory agent.
Cancer Research: Compounds with similar structures have shown promising results as CDK2 inhibitors, which are targets for cancer treatment.
Material Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects on neuroprotection and anti-inflammatory pathways are mediated through the inhibition of ER stress and the NF-kB inflammatory pathway .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyrimidine
Uniqueness
5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern with chlorine and iodine atoms, which can significantly influence its reactivity and biological activity compared to other triazolopyrimidine derivatives .
特性
分子式 |
C5H2ClIN4 |
|---|---|
分子量 |
280.45 g/mol |
IUPAC名 |
5-chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H |
InChIキー |
UQVCRIILFAUHCJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NN=CN2C(=N1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12943392.png)
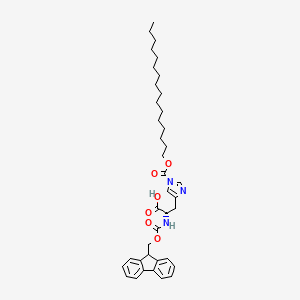
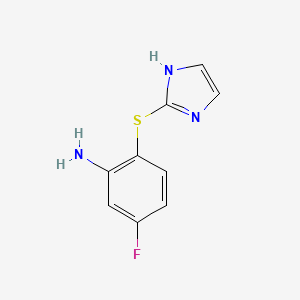
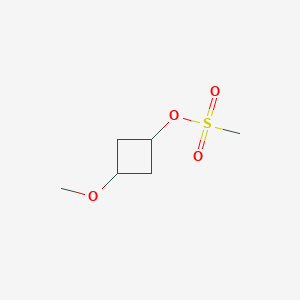

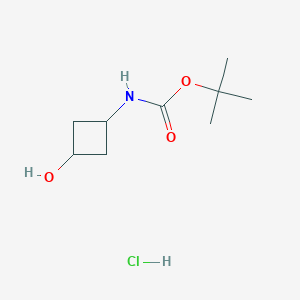
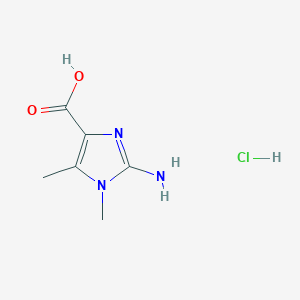
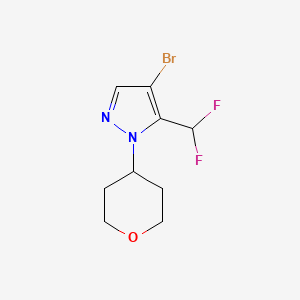
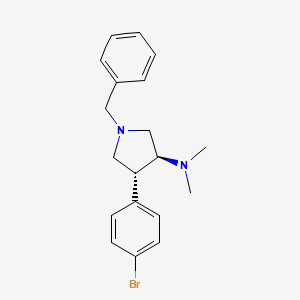
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
